![molecular formula C20H21N3O6S B3004262 ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-97-3](/img/structure/B3004262.png)
ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple functional groups and heteroatoms within their cyclic structures, which can impart a variety of chemical properties and biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the preparation of intermediates such as ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which can react with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Additionally, the synthesis of ethyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds, is another example of the synthetic routes employed in creating such complex molecules .
Molecular Structure Analysis
The molecular structure of these compounds can be characterized using various spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallographic analysis. For instance, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined to crystallize in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of these heterocyclic compounds can lead to a variety of chemical reactions. For example, ethyl 3-ethoxymethylene-2,4-dioxovalerate can react with 2-aminobenzamide analogs and 2-aminothiophenol to produce pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives can yield ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the compound's stability and solubility . The thermal, spectral, and magnetic properties of these compounds can be studied to gain insights into their stability and reactivity. For example, the thermal and spectral analyses of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been conducted to understand their potential as anti-rheumatic agents .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its utility in creating complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, it has been employed in the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, further showcasing its versatility in organic synthesis (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Anticancer Research
This compound also finds application in the development of potential anticancer agents. For instance, derivatives of thieno[2,3-b]pyridine, synthesized using this compound, have shown cytotoxic effects against sensitive and multidrug-resistant leukemia cells, indicating its potential in cancer therapy research (Al-Trawneh et al., 2021).
Development of Anticonvulsants
Additionally, derivatives of ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been explored for their anticonvulsant activities. These studies have shown promising results in protecting against induced convulsions in experimental models, suggesting a potential role in the development of new anticonvulsant drugs (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).
Antimicrobial Applications
Research has also delved into the antimicrobial applications of derivatives of this compound. Studies have shown that certain diiodocoumarin derivatives, synthesized from ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, exhibit significant antimicrobial activities against a range of microorganisms (Mohamed et al., 2011).
Scientific Research Applications of Ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel pyrido and thieno pyrimidine derivatives, showcasing its versatility as a precursor in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
- It has also been used in the synthesis of complex molecules like pyrido and thieno pyrimidobenzimidazoles, contributing to the development of new fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Chemical Properties and Analysis
- The compound's derivatives, such as Schiff base compounds, have been characterized using various spectroscopic methods, contributing to the understanding of their chemical properties (Çolak, Karayel, Buldurun, & Turan, 2021).
- X-ray crystallographic analysis has been performed on these derivatives, providing detailed insights into their molecular and crystal structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Potential Biological Applications
- Some derivatives of this compound have been evaluated for their in vitro cytotoxicity towards leukemia cells, indicating potential applications in cancer research (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).
- The anticancer activity of novel heterocycles synthesized using this compound as a building block has been investigated, highlighting its role in the development of new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
properties
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-8-7-11-15(9-23)30-19(16(11)17(21)24)22-18(25)14-10-28-12-5-3-4-6-13(12)29-14/h3-6,14H,2,7-10H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBHVQVXZZFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.